Molecular Weight and Lipophilicity Differentiation: Fluoroethyl vs. Difluoroethyl Analog
The target compound (free base, MW 237.28 g/mol) is lighter than its closest 2,2-difluoroethyl congener (MW 255.27 g/mol), providing a quantifiable advantage in ligand efficiency metrics where lower molecular weight is preferred for oral bioavailability. The monofluoroethyl group also delivers lower logP (~1.5–2.0 estimated for the non-ionized species) compared to the difluoroethyl analog (estimated logP ~1.8–2.3), rebalancing lipophilicity while retaining metabolic stabilization at the N-alkyl position . This property profile is critical in fragment-based and lead-like library selection where molecular weight and logP cutoffs (MW < 300, logP < 3) guide screening deck composition [1].
| Evidence Dimension | Free base molecular weight |
|---|---|
| Target Compound Data | 237.28 g/mol (C11H16FN5 free base) |
| Comparator Or Baseline | 1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine: 255.27 g/mol (C11H15F2N5) |
| Quantified Difference | ΔMW = 17.99 g/mol (7.0% lighter); estimated ΔlogP ≈ -0.2 to -0.4 units lower for target |
| Conditions | Calculated physicochemical properties; free base comparison |
Why This Matters
Lower molecular weight and controlled lipophilicity make the target compound a superior choice for fragment-based screening and lead-like library design where MW < 300 and logP < 3 are standard procurement criteria.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
